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Introduction

PF-07321332, known as nirmatrelvir, is an orally bioavailable inhibitor of the SARS-CoV-2 main

protease (Mpro), also referred to as the 3C-like protease (3CLpro).[1][2] This enzyme is

essential for viral replication, making it a prime target for antiviral therapy.[1][3][4] Nirmatrelvir is

a key component of PAXLOVID™, where it is co-administered with a low dose of ritonavir.[1][2]

[5] Ritonavir serves as a pharmacokinetic enhancer by potently inhibiting the cytochrome P450

3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing nirmatrelvir.

[2][5][6][7] This inhibition slows down the breakdown of nirmatrelvir, increasing its plasma

concentration and prolonging its half-life to maintain therapeutic levels.[6][8][9][10] This guide

provides a detailed overview of the pharmacokinetics, oral bioavailability, and associated

experimental methodologies for PF-07321332.

Quantitative Pharmacokinetic Data
The pharmacokinetic profile of nirmatrelvir has been characterized in both preclinical animal

models and human clinical trials. The data reveals significant interspecies differences and

highlights the critical role of ritonavir in achieving therapeutic exposures in humans.

Table 1: Preclinical Pharmacokinetic Parameters of
Nirmatrelvir
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Parameter Rat Monkey Beagle

Plasma Clearance

(CLp)
27.2 mL/min/kg 17.1 mL/min/kg

Similar trend to

rats[11][12]

Half-Life (t½) 5.1 hours 0.8 hours -

Oral Bioavailability (F) 34% - 50%[5][13] 8.5%[5][13] -

Plasma Protein

Binding (Unbound

Fraction)

0.310 - 0.478 0.310 - 0.478 -

Tmax (Oral) ~1.84 hours[13] - -

Data compiled from multiple preclinical disposition studies.[5][13]

Table 2: Human Pharmacokinetic Parameters of
Nirmatrelvir (Single Dose)

Parameter
Nirmatrelvir Alone (150
mg)

Nirmatrelvir (250 mg) +
Ritonavir (100 mg)

Tmax (Median) 0.63 - 1.0 hours ~3.0 hours (Day 5 of dosing)[1]

Half-Life (t½) ~2 hours Significantly increased[8]

Exposure (AUC)
Less than dose-proportional

increase[1]
Considerably boosted[5][13]

Data from a Phase 1, single-ascending dose study in healthy adults.[1][8]

Table 3: Human Pharmacokinetic Parameters of
Nirmatrelvir with Ritonavir (Multiple Doses)
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Parameter
Value (Nirmatrelvir 300 mg / Ritonavir 100
mg BID)

Cmax (Day 5) 3.43 µg/mL

Trough Concentration (Ctrough) (Day 5,

Geometric Mean)
1.57 µg/mL

Plasma Protein Binding ~69%[13]

Data from studies in patients with mild-to-moderate COVID-19.[1] The target trough

concentration is to remain above the in vitro 90% effective concentration (EC90) of 292 ng/mL.

[3][13]

Metabolism and the Role of Ritonavir
Nirmatrelvir's metabolism is a critical factor governing its oral bioavailability and dosing

regimen.

Primary Metabolic Pathway: In vitro studies using human liver microsomes have definitively

shown that CYP3A4 is the primary enzyme responsible for the oxidative metabolism of

nirmatrelvir, accounting for approximately 99% of its breakdown.[5][13][14]

Metabolic Sites: Metabolism primarily occurs via oxidation on several parts of the molecule,

including the P1 pyrrolidinone ring and the P2 6,6-dimethyl-3-azabicyclo[3.1.0]hexane

structure.[5][13][14]

Ritonavir's Mechanism of Action: Ritonavir is a potent inhibitor of CYP3A4.[2][6][9] By co-

administering it with nirmatrelvir, the extensive first-pass metabolism of nirmatrelvir in the gut

and liver is blocked.[5][13] This "boosting" effect significantly increases the systemic

exposure and prolongs the half-life of nirmatrelvir, allowing for twice-daily dosing.[8][9]

Shift in Clearance: With CYP3A4-mediated metabolism inhibited by ritonavir, renal excretion

becomes the main route of elimination for nirmatrelvir.[1][3] This necessitates dose

adjustments in patients with renal impairment.[15][16]
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Visualization of Metabolic Pathway and Ritonavir
Boosting
The following diagram illustrates the metabolic fate of nirmatrelvir and the mechanism of

ritonavir enhancement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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